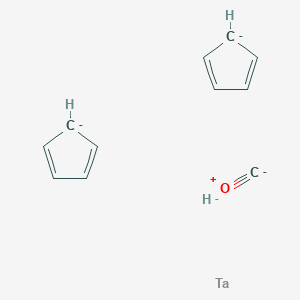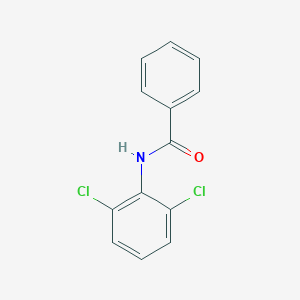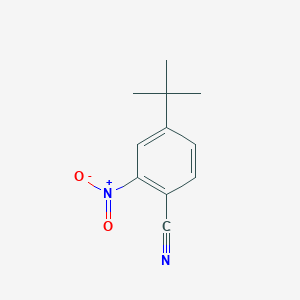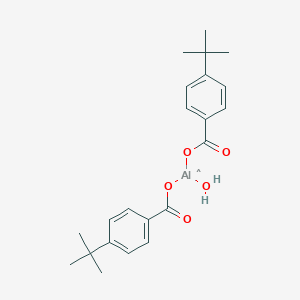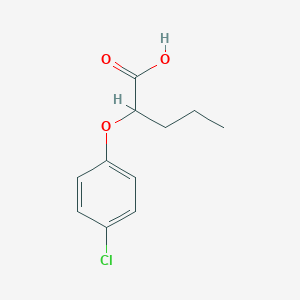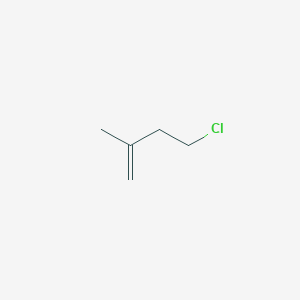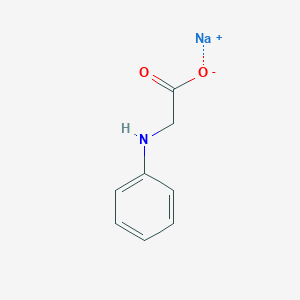
Glycine, N-phenyl-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-phenyl-, monosodium salt, also known as sodium N-phenylglycinate, is a chemical compound that is widely used in scientific research. This compound is a derivative of glycine, which is an amino acid that is found in many proteins. Sodium N-phenylglycinate is used in a variety of applications, including as a reagent in organic synthesis, as a buffering agent in biological assays, and as a stabilizer in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of Glycine, N-phenyl-, monosodium salt N-phenylglycinate is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is important for the regulation of glutamatergic neurotransmission.
Biochemische Und Physiologische Effekte
Sodium N-phenylglycinate has a number of biochemical and physiological effects. This compound has been shown to increase the levels of glycine in the brain, which has been associated with improved cognitive function. Sodium N-phenylglycinate has also been shown to have antidepressant effects in animal models, which may be due to its ability to increase the levels of glycine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Glycine, N-phenyl-, monosodium salt N-phenylglycinate in lab experiments is its ability to act as a buffering agent, which helps to maintain a stable pH environment. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using Glycine, N-phenyl-, monosodium salt N-phenylglycinate is that it may not be suitable for all types of experiments, as its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of future directions for research involving Glycine, N-phenyl-, monosodium salt N-phenylglycinate. One area of interest is the development of new pharmaceuticals based on this compound. Another area of interest is the investigation of the role of glycine in the brain and its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-phenyl-, monosodium salt N-phenylglycinate and its potential limitations in lab experiments.
Synthesemethoden
Sodium N-phenylglycinate can be synthesized using a variety of methods, including the reaction of glycine with phenylacetic acid and Glycine, N-phenyl-, monosodium salt hydroxide. Another method involves the reaction of glycine with benzyl chloride and Glycine, N-phenyl-, monosodium salt hydroxide. The resulting product is then treated with hydrochloric acid to form the monoGlycine, N-phenyl-, monosodium salt salt.
Wissenschaftliche Forschungsanwendungen
Sodium N-phenylglycinate is used in a variety of scientific research applications, including as a reagent in organic synthesis. This compound is used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antidepressants. Sodium N-phenylglycinate is also used as a buffering agent in biological assays, where it helps to maintain a stable pH environment. This compound is also used as a stabilizer in pharmaceutical formulations, where it helps to prevent the degradation of active ingredients.
Eigenschaften
CAS-Nummer |
10265-69-7 |
|---|---|
Produktname |
Glycine, N-phenyl-, monosodium salt |
Molekularformel |
C8H8NNaO2 |
Molekulargewicht |
173.14 g/mol |
IUPAC-Name |
sodium;2-anilinoacetate |
InChI |
InChI=1S/C8H9NO2.Na/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
YEMGQZDWLLBIEY-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
Andere CAS-Nummern |
10265-69-7 |
Verwandte CAS-Nummern |
103-01-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



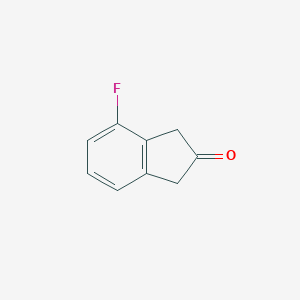
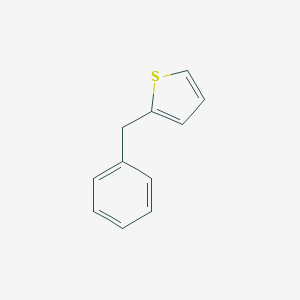
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
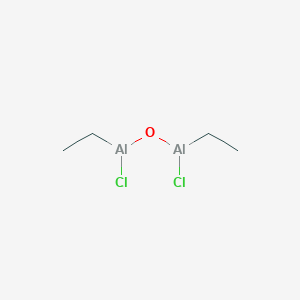
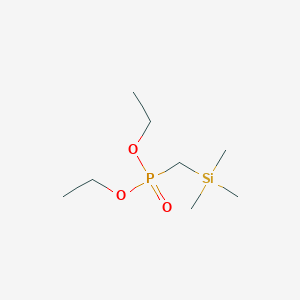
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
